molecular formula C7H9NO B1288152 3-Cyclopropyl-2-methyl-3-oxopropanenitrile CAS No. 1094430-44-0

3-Cyclopropyl-2-methyl-3-oxopropanenitrile

Cat. No.: B1288152
CAS No.: 1094430-44-0
M. Wt: 123.15 g/mol
InChI Key: DVMXCJPNJWRQDC-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-methyl-3-oxopropanenitrile is a chemical compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol . It is characterized by the presence of a cyclopropyl group, a methyl group, and a nitrile group attached to a three-carbon backbone. This compound is of interest in various fields of scientific research and industrial applications due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of 3-Cyclopropyl-2-methyl-3-oxopropanenitrile typically involves the reaction of cyclopropyl ketones with nitriles under specific conditions. One common method includes the use of cyclopropyl methyl ketone and a nitrile source in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

3-Cyclopropyl-2-methyl-3-oxopropanenitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

3-Cyclopropyl-2-methyl-3-oxopropanenitrile has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-methyl-3-oxopropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can impart unique steric and electronic properties, influencing the compound’s binding affinity and selectivity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

3-Cyclopropyl-2-methyl-3-oxopropanenitrile can be compared with other similar compounds, such as:

    3-Cyclopropyl-3-oxopropanenitrile: This compound lacks the methyl group present in this compound, which can affect its reactivity and applications.

    2-Cyclopropyl-3-oxopropanenitrile:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and interactions in various applications.

Properties

IUPAC Name

3-cyclopropyl-2-methyl-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5(4-8)7(9)6-2-3-6/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMXCJPNJWRQDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001274066
Record name α-Methyl-β-oxocyclopropanepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094430-44-0
Record name α-Methyl-β-oxocyclopropanepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094430-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-β-oxocyclopropanepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopropyl-2-methyl-3-oxopropanenitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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